9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane: Physicochemical Profiling and Synthetic Applications
9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane: Physicochemical Profiling and Synthetic Applications
Executive Summary
In the landscape of modern medicinal chemistry and catalytic design, rigid bicyclic scaffolds are highly prized for their ability to lock pharmacophores into specific spatial orientations. 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane (CAS: 2291-58-9), also known as N-benzylnorpseudopelletierine, is a premier example of such a scaffold[1]. As a Senior Application Scientist, I frequently leverage this compound as a critical divergence point in multi-step syntheses. It serves as the foundational intermediate for the potent 5-HT3 receptor antagonist Granisetron[2], as well as the highly efficient aerobic oxidation catalyst 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)[3].
This technical guide provides a comprehensive analysis of its physicochemical properties, elucidates the causality behind its synthetic workflows, and details self-validating experimental protocols for its downstream application.
Structural and Physicochemical Properties
The architecture of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane consists of a fused piperidine-piperidone system that predominantly adopts a twin-chair or boat-chair conformation. The bulky 9-benzyl substitution not only acts as a robust protecting group for the secondary amine during harsh downstream reactions but also imparts significant lipophilicity. This rigid, conformationally constrained framework minimizes the entropic penalty upon target binding, a desirable feature in neuropharmacological drug development.
Quantitative Data Summary
The following table synthesizes the core physical and chemical parameters of the compound, critical for predicting its behavior during extraction and purification workflows:
| Property | Value | Source / Method |
| Molecular Formula | C₁₅H₁₉NO | [1] |
| Molecular Weight | 229.32 g/mol | Computed[4] |
| CAS Registry Number | 2291-58-9 | ECHA[1] |
| Density | 1.11 g/cm³ | Predicted[5] |
| Boiling Point | 359 °C at 760 mmHg | Predicted[5] |
| pKa | 8.04 ± 0.20 | Predicted[5] |
| Polar Surface Area | 20.31 Ų | Computed[5] |
| Aqueous Solubility | 0.39 g/L (at 25 °C) | Experimental[5] |
Synthetic Methodology: The Double Mannich Condensation
The construction of the azabicyclo[3.3.1]nonane core is classically achieved via a biomimetic Robinson-Schöpf condensation[3]. This cascade reaction involves the simultaneous condensation of glutaraldehyde, benzylamine, and 3-oxopentanedioic acid (acetone dicarboxylic acid).
Fig 1. Synthesis workflow of 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane via double Mannich reaction.
Step-by-Step Protocol & Causality
Protocol adapted from standards[3].
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Amine Solvation & Acidification: In a jacketed reactor, dissolve benzylamine (0.9 equiv) in water. Cool the system to 0–10 °C. Slowly add 18% H₂SO₄ to buffer the solution, maintaining the internal temperature below 8 °C.
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Causality: 3-oxopentanedioic acid is highly labile and prone to premature thermal decarboxylation. Strict thermal control and buffering (pH 4–8) prevent the degradation of this intermediate before the Mannich cascade can initiate[3].
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Condensation Cascade: Add glutaraldehyde (50% aq) followed immediately by 3-oxopentanedioic acid. Stir the mixture for 24–48 hours.
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Causality: Benzylamine and glutaraldehyde form a cyclic iminium ion. The enol form of the dicarboxylic acid attacks this intermediate. A subsequent intramolecular Mannich reaction closes the bicyclic ring, followed by spontaneous double decarboxylation driven by the β-keto acid moiety, yielding the target ketone.
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Extraction & Isolation: Adjust pH to 8–9 using 20% Na₂CO₃. Extract with ethyl acetate, wash with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validating Checkpoint: Monitor the reaction via HPLC. The reaction is validated as complete when the ratio of the product to unreacted benzylamine exceeds 90:10[3]. If the reaction stalls, verify the pH has not drifted below 4.0; highly acidic conditions protonate the enol, halting the nucleophilic attack.
Downstream Applications: Drug Development and Catalysis
The ketone functionality at the C3 position serves as an ideal handle for divergent synthesis.
Fig 2. Divergent application pathways for pharmaceutical and catalytic intermediate development.
Stereoselective Reduction to endo-Alcohol
To synthesize Granisetron, the ketone must be reduced to endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol[6]. While emerging methods utilize ruthenium-catalyzed hydrogenation for high atom economy[7], the classical sodium borohydride (NaBH₄) reduction remains the laboratory standard.
Step-by-Step Protocol: Protocol adapted from[6].
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Solvation: Dissolve 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane in methanol and cool to 0 °C under a nitrogen atmosphere.
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Hydride Addition: Add NaBH₄ portion-wise over 30 minutes.
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Causality: The exo face of the bicyclic system is less sterically hindered than the endo face (which is shielded by the nitrogen bridge and axial protons). The hydride trajectory preferentially attacks from the exo face, pushing the resulting hydroxyl group into the endo position. This stereocontrol is non-negotiable, as only the endo configuration aligns the pharmacophore correctly for 5-HT3 receptor antagonism[6].
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Maturation & Quenching: Warm to ambient temperature and stir for 12 hours. Quench with acetone (to consume unreacted NaBH₄), evaporate volatiles, and extract with dichloromethane[6].
Self-Validating Checkpoint: Perform GC-MS or LC-MS analysis. The disappearance of the ketone mass (m/z 229) and the emergence of the alcohol (m/z 231) validates the chemical conversion. Stereochemical purity must be confirmed via ¹H-NMR, analyzing the coupling constants of the equatorial proton at C3 to ensure >95% endo selectivity.
Handling, Safety, and Analytical Characterization
As an active pharmaceutical intermediate, 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane requires stringent handling protocols.
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Storage: The compound should be stored sealed in a dry environment at room temperature to prevent hydrolytic degradation[5].
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GHS Classification: According to ECHA notifications, the compound is classified under Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335)[1].
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Safety Causality: The tertiary amine acts as a mild base, which can disrupt lipid bilayers in the skin and ocular mucosa, leading to the observed irritation. All handling must be conducted within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).
References
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PubChem, "9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one", National Institutes of Health (NIH). URL:[Link]
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Shibuya, M. et al., "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)", Organic Syntheses, Vol 99. URL:[Link]
- Peters, D. et al., "9-azabicyclo[3.3.1]nonane derivatives", US Patent 7868017B2, Google Patents.
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SR Innovations India, "Active Pharmaceutical Ingredient - 9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one", Product Catalog. URL: [Link]
Sources
- 1. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | C15H19NO | CID 419531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Active Pharmaceutical Ingredient - Api - 9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one, ABN, CAS-135906-03-5, Intermediate for Granisetron Service Provider from Hyderabad [srinnovationsindia.com]
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